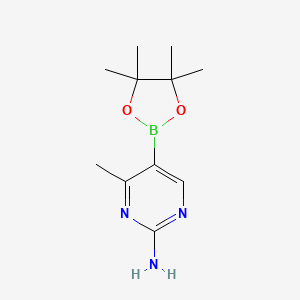

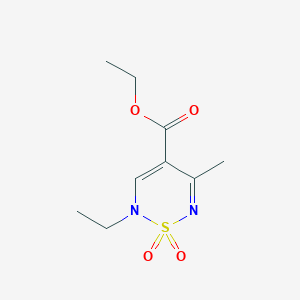

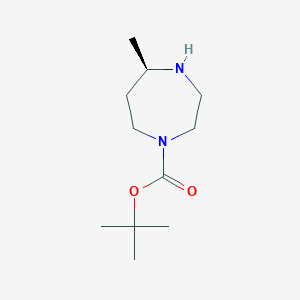

![molecular formula C11H15NO B1393313 3-[(4-Methylbenzyl)oxy]azetidine CAS No. 1121633-97-3](/img/structure/B1393313.png)

3-[(4-Methylbenzyl)oxy]azetidine

説明

“3-[(4-Methylbenzyl)oxy]azetidine” is a chemical compound with the empirical formula C11H15NO . It is a solid substance and is usually available for research purposes .

Synthesis Analysis

Azetidines are important four-membered heterocycles used in organic synthesis and medicinal chemistry . The synthesis of azetidines is driven by a considerable ring strain . Recently, remarkable advances in the chemistry and reactivity of azetidines have been reported . The review is organized by the methods of synthesis of azetidines and the reaction type used for functionalization of azetidines .Molecular Structure Analysis

The molecular weight of “3-[(4-Methylbenzyl)oxy]azetidine” is 193.24 . The SMILES string representation of the molecule is COC1=CC=C (C=C1)COC2CNC2 .Chemical Reactions Analysis

Azetidines are known for their unique reactivity that can be triggered under appropriate reaction conditions . They represent an important class of strained compounds making them excellent candidates for ring-opening and expansion reactions .Physical And Chemical Properties Analysis

“3-[(4-Methylbenzyl)oxy]azetidine” is a solid substance . It has an empirical formula of C11H15NO and a molecular weight of 193.24 .科学的研究の応用

- Application : Azetidines are used as building blocks for polyamines by anionic and cationic ring-opening polymerization . The resulting polymers have many important applications, such as antibacterial and antimicrobial coatings, CO2 adsorption, chelation and materials templating, and non-viral gene transfection .

- Methods : The polymerization of azetidines is controlled by anionic and cationic mechanisms . The review provides an overview of the different routes to produce polyamines, from aziridine and azetidine, with various structures (i.e., branched vs. linear) and degrees of control .

- Results : The polymerization of azetidines has led to the development of polymers with a wide range of applications, including antibacterial and antimicrobial coatings, CO2 adsorption, chelation and materials templating, and non-viral gene transfection .

- Application : Azetidines are used in the synthesis of new heterocyclic amino acid derivatives .

- Methods : The starting (N-Boc-azetidin-3-ylidene)acetate is obtained from (N-Boc)azetidin-3-one by the DBU-catalysed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles to yield the target .

- Results : This method provides a simple and efficient synthetic route for the preparation of new heterocyclic amino acid derivatives containing azetidine rings .

Polymer Chemistry

Synthesis of New Heterocyclic Amino Acid Derivatives

- Application : Azetidines have important prospects in catalytic processes including Henry, Suzuki, Sonogashira and Michael additions .

- Methods : The specific methods of application in these catalytic processes would depend on the nature of the reaction. For example, in the case of the Michael addition, azetidines could potentially act as nucleophiles .

- Results : The use of azetidines in these catalytic processes can lead to the formation of a variety of complex organic compounds .

- Application : Azetidines represent an important class of strained compounds making them excellent candidates for ring-opening and expansion reactions .

- Methods : The specific methods of application would depend on the nature of the reaction. In general, these reactions involve the breaking of the azetidine ring to form larger, more complex structures .

- Results : The use of azetidines in these reactions can lead to the synthesis of a variety of complex organic compounds .

Catalytic Processes

Ring-Opening and Expansion Reactions

- Application : Metallated azetidines have important applications in organic synthesis and medicinal chemistry .

- Methods : The methods of application would depend on the specific reaction. In general, these reactions involve the use of metallated azetidines as reagents in various organic transformations .

- Results : The use of metallated azetidines in these reactions can lead to the synthesis of a variety of complex organic compounds .

- Application : Azetidines are used as motifs in drug discovery .

- Methods : The specific methods of application would depend on the nature of the drug being developed. In general, azetidines could be incorporated into drug molecules to enhance their properties .

- Results : The use of azetidines in drug discovery can lead to the development of new drugs with improved properties .

Chemistry of Metallated Azetidines

Drug Discovery

Safety And Hazards

将来の方向性

Azetidines have seen increased prominence as saturated building blocks in the field of drug discovery in recent years . The well-defined, three-dimensional structure of these sp3 -rich scaffolds not only provides access to unique chemical space, but is also correlated to improved pharmacokinetic properties and toxicological benefits . Therefore, this moiety has drawn major attention and remarkable advances have been achieved in the chemical syntheses of diversely functionalized azetidines over the past few decades .

特性

IUPAC Name |

3-[(4-methylphenyl)methoxy]azetidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c1-9-2-4-10(5-3-9)8-13-11-6-12-7-11/h2-5,11-12H,6-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOTOJWJGYRVHIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)COC2CNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(4-Methylbenzyl)oxy]azetidine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

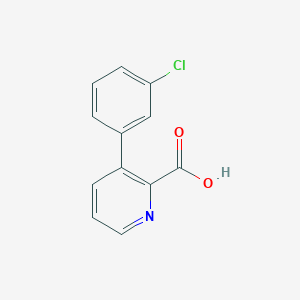

![Ethyl 3-chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate hydrochloride](/img/structure/B1393232.png)

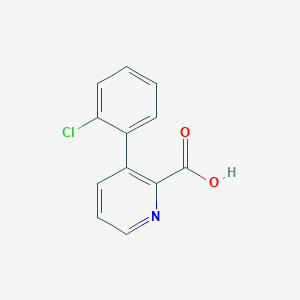

![Ethyl 6,7-dihydro-5H-pyrazolo[5,1-B][1,3]oxazine-3-carboxylate](/img/structure/B1393244.png)

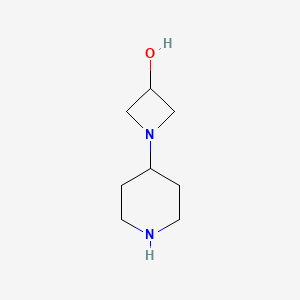

![1-[6-(Trifluoromethoxy)-1,3-benzothiazol-2-yl]azetidine-3-carboxylic acid](/img/structure/B1393249.png)

![3-(4-fluoro-2-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1393251.png)